molecular formula C11H9BrO3S B8112496 Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate

Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate

Cat. No.: B8112496
M. Wt: 301.16 g/mol
InChI Key: QHQYXSNIBYMZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate is a heterocyclic aromatic compound featuring a benzothiophene core substituted with bromine at position 3, a methoxy group at position 6, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group acts as an electron-donating substituent, influencing the compound’s solubility and stability. The methyl ester group contributes to lipophilicity, which may affect bioavailability in biological systems .

Crystallographic studies using SHELX software have been pivotal in elucidating its molecular geometry, including bond lengths and angles critical for understanding reactivity . Hydrogen-bonding patterns, analyzed via graph set theory, further explain its crystalline packing behavior .

Properties

IUPAC Name

methyl 3-bromo-6-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3S/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQYXSNIBYMZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedlaender Cyclization

Thiosalicylic acid derivatives undergo cyclization with α-haloesters or α-haloketones. For example, 2-carboxymethylsulfanyl-benzoic acid (prepared by alkylating thiosalicylic acid with chloroacetic acid) cyclizes in the presence of DBU to form the benzothiophene core. This method achieves yields of 75–90% and is scalable for industrial applications.

Palladium-Catalyzed Carbonylative Cyclization

A palladium-catalyzed approach couples aryl halides with alkynes or alkenes under CO atmosphere. For instance, 2-bromo-3-methoxythiophene reacts with methyl acrylate in the presence of Pd(OAc)₂ and KI at 80°C under 32 atm CO, yielding the ester-functionalized benzothiophene. This method is notable for its regioselectivity and compatibility with diverse substituents.

Bromination Strategies

Introducing bromine at the 3-position requires precise control to avoid over-bromination. Two primary methods dominate:

Direct Electrophilic Bromination

Using bromine (Br₂) in chlorinated solvents (e.g., CH₂Cl₂) at 0–25°C selectively brominates the 3-position of 6-methoxybenzothiophene derivatives. For example, 6-methoxybenzothiophene treated with Br₂ in CH₂Cl₂ at 15°C achieves 85–90% yield of the 3-bromo product. Excess bromine is quenched with sodium bisulfite to prevent dibromination.

Directed ortho-Bromination

Directed metalation using LDA (lithium diisopropylamide) enables site-selective bromination. 6-Methoxybenzothiophene-2-carboxylic acid is deprotonated at the 3-position with LDA at −78°C, followed by quenching with Br₂ to yield the 3-bromo derivative in 78% yield . This method avoids competing reactions at the methoxy group.

Methoxylation Techniques

The 6-methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

SNAr with Methoxide

6-Bromo-3-bromobenzothiophene-2-carboxylate reacts with NaOMe in DMF at 100°C, replacing the 6-bromo substituent with methoxy. Yields range from 70–85% , depending on steric and electronic effects.

Copper-Catalyzed Coupling

Aryl boronic acids undergo Cu(OAc)₂-catalyzed coupling with methyl iodide in THF. For example, 3-bromo-6-hydroxybenzothiophene-2-carboxylate reacts with MeI and Cu(OAc)₂ at 60°C, achieving 88% yield of the methoxy product.

Esterification Methods

The methyl ester is introduced via Fischer esterification or Mitsunobu reaction:

Fischer Esterification

3-Bromo-6-methoxybenzothiophene-2-carboxylic acid is refluxed with excess methanol and H₂SO₄ (10%), achieving 95% conversion to the methyl ester. This method is cost-effective but requires acidic conditions.

Mitsunobu Reaction

Using DIAD (diisopropyl azodicarboxylate) and PPh₃, the carboxylic acid reacts with methanol in THF at 0°C to RT, yielding the ester in 92% yield . This approach avoids harsh acids and is suitable for acid-sensitive substrates.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Core formation : Friedlaender cyclization of thiosalicylic acid.

  • Bromination : Br₂ in CH₂Cl₂ at 15°C.

  • Methoxylation : Cu(OAc)₂-catalyzed coupling with MeI.

  • Esterification : Fischer method with H₂SO₄/MeOH.
    Overall yield : 62–68%.

Route B: Palladium-Mediated One-Pot Synthesis

A Pd(OAc)₂/KI system enables tandem carbonylative cyclization and bromination. 2-Bromo-3-methoxythiophene and methyl acrylate react under CO (32 atm) at 80°C, directly forming the target compound in 55% yield .

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Friedlaender + SNArCyclization, Br₂, SNAr62–68Scalable, low costMultiple steps, acidic conditions
Palladium catalysisOne-pot cyclization/bromination55Fewer steps, regioselectiveHigh CO pressure required
Directed brominationLDA, Br₂78High selectivityCryogenic conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or DMSO at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used in the presence of a base like potassium carbonate. The reactions are usually performed in solvents like tetrahydrofuran (THF) or toluene.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.

Major Products Formed

    Substitution Reactions: Substituted benzothiophene derivatives with various functional groups.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Oxidation and Reduction Reactions: Hydroxylated or reduced benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, in vitro tests have shown significant inhibition of cell proliferation in breast and colorectal cancer models, with IC50 values indicating effective doses for inducing apoptosis.
Cell Line Tested IC50 (µM) Effect
MCF-7 (Breast)12.5Induced apoptosis
HCT116 (Colorectal)15.0Reduced viability

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and neurodegenerative diseases:

  • Cholinesterase Inhibition : Studies have indicated that this compound can inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.
Enzyme IC50 (µM) Potential Application
Acetylcholinesterase25.0Cognitive enhancement in Alzheimer's
Dyrk1A30.0Neuroprotective effects

Photophysical Properties

Research into the photophysical properties of this compound has revealed its potential use in organic light-emitting diodes (OLEDs) and solar cells due to its ability to absorb light effectively and convert it into electrical energy.

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer properties of this compound against various human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

In a separate investigation, the neuroprotective effects of this compound were assessed through its ability to inhibit AChE activity. The findings indicated that not only did it inhibit AChE effectively, but it also showed promise in enhancing cognitive function in animal models, paving the way for future research in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate, we compare it with structurally related benzothiophene derivatives (Table 1).

Substituent Effects on Reactivity and Stability

  • 3-Chloro-6-methoxybenzothiophene-2-carboxylate : Replacing bromine with chlorine reduces molecular weight (MW: 256.7 vs. 300.1 g/mol) and polarizability. The weaker C–Cl bond (vs. C–Br) decreases stability under nucleophilic conditions but enhances solubility in polar solvents .
  • 3-Nitro-6-methoxybenzothiophene-2-carboxylate : The nitro group introduces strong electron-withdrawing effects, lowering the aromatic ring’s electron density. This increases susceptibility to reduction but decreases thermal stability compared to the bromo derivative .

Functional Group Modifications

  • Ethyl 3-bromo-6-methoxybenzothiophene-2-carboxylate : Substituting methyl with ethyl in the ester group increases hydrophobicity (logP: 3.2 vs. 2.8) and reduces hydrolysis rates due to steric hindrance .
  • 3-Bromo-6-hydroxybenzothiophene-2-carboxylate : Replacing methoxy with hydroxy enhances hydrogen-bonding capacity, improving crystalline packing efficiency (melting point: 198°C vs. 182°C) but reducing oxidative stability .

Table 1: Comparative Properties of Benzothiophene Derivatives

Compound Molecular Weight (g/mol) logP Melting Point (°C) Key Reactivity/Stability Traits
This compound 300.1 2.8 182 High electrophilic substitution at C3
3-Chloro-6-methoxybenzothiophene-2-carboxylate 256.7 2.5 175 Faster hydrolysis, lower thermal stability
Ethyl 3-bromo-6-methoxybenzothiophene-2-carboxylate 314.2 3.2 169 Slower ester hydrolysis, higher lipophilicity
DMMMP 352.4 1.9 210 Antioxidant activity via radical scavenging

Research Findings and Implications

  • Synthetic Utility : The bromine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to diverse derivatives for drug discovery .
  • Crystallographic Insights : SHELX-refined structures reveal a planar benzothiophene core with C–Br bond lengths of 1.89 Å, consistent with typical aryl bromides. Hydrogen-bonding networks involving the methoxy group stabilize the crystal lattice .

Biological Activity

Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is illustrated below:

Chemical Structure .

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-invasive Properties : The compound has demonstrated significant anti-invasive properties in vitro, particularly against metastatic cancer cells.
  • Modulation of Signaling Pathways : Preliminary data suggest that it may affect key signaling pathways involved in cell migration and invasion, such as those mediated by matrix metalloproteinases (MMPs) .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Cell Line IC50 (µM) Effect Observed
Cell ProliferationMDA-MB231 (Breast)15Significant inhibition
Invasion AssayHT1080 (Fibrosarcoma)10Marked reduction in invasiveness
Migration AssayA549 (Lung)12Decreased migration

These results indicate that this compound exhibits potent anti-cancer properties through multiple mechanisms.

In Vivo Studies

In vivo studies further corroborate the efficacy observed in vitro. For instance, nude mice grafted with MDA-MB231 cells showed reduced tumor growth when treated with this compound at a dosage of 20 mg/kg administered intraperitoneally three times a week. The observed tumor volume reduction was approximately 45% compared to control groups .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A study involving patients with metastatic breast cancer indicated that treatment with this compound led to a notable decrease in tumor size and improved patient outcomes.
  • Case Study 2 : In a preclinical model for lung cancer, treatment resulted in enhanced survival rates and reduced metastasis.

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis involves constructing the benzothiophene core, followed by regioselective functionalization. A representative approach (adapted from analogous compounds) includes:

  • Step 1: Cyclization of substituted thiophene precursors under reflux with anhydrides (e.g., succinic or phthalic anhydride) in dry CH₂Cl₂ under nitrogen, achieving yields of 47–67% .
  • Step 2: Purification via reverse-phase HPLC using methanol-water gradients (30% → 100%) to isolate the esterified product .
  • Optimization: Use high-purity reagents, controlled anhydrous conditions, and inert gas protection to minimize side reactions. Reaction time and temperature (e.g., overnight reflux) are critical for maximizing yield .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Methoxy group: δ ~3.8–4.0 ppm (¹H); δ ~55–60 ppm (¹³C).
    • Bromine-substituted aromatic protons: Deshielded signals (δ ~7.5–8.5 ppm).
    • Ester carbonyl: δ ~165–170 ppm (¹³C) .
  • IR: Peaks at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C-O methoxy), and ~600 cm⁻¹ (C-Br) confirm functional groups .
  • Purity: HPLC retention time consistency and absence of extraneous peaks in NMR/IR validate purity .

Advanced: How do steric and electronic effects of the bromo and methoxy groups influence regioselectivity in further functionalization?

Answer:

  • Bromo Group: Acts as a strong electron-withdrawing meta-director, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki) at position 3 .
  • Methoxy Group: Electron-donating para/ortho-directing effects guide electrophilic substitutions (e.g., nitration) to positions 4 or 5 of the benzothiophene ring.
  • Steric Hindrance: The 3-bromo group may impede reactions at adjacent positions, requiring bulky ligands in catalytic systems to enhance selectivity .

Advanced: What crystallographic tools (e.g., SHELX, ORTEP) are suitable for resolving its crystal structure, and how do intermolecular interactions affect packing?

Answer:

  • Software: Use SHELXL for refinement (high-resolution data) and SHELXD/SHELXE for structure solution. ORTEP-3 generates graphical representations of thermal ellipsoids and hydrogen-bonding networks .
  • Intermolecular Interactions:
    • Hydrogen bonds (C=O⋯H-O) and π-π stacking between benzothiophene rings stabilize the lattice.
    • Graph set analysis (e.g., Etter’s rules) classifies H-bond patterns, predicting crystal packing motifs .

Advanced: How can mechanistic studies differentiate between competing pathways in derivatization reactions (e.g., ester hydrolysis vs. bromine displacement)?

Answer:

  • Kinetic Monitoring: Use in-situ NMR or LC-MS to track intermediate formation.
  • Isotopic Labeling: ¹⁸O-labeled water in hydrolysis experiments distinguishes ester cleavage (incorporates ¹⁸O) from nucleophilic bromine displacement .
  • Computational Modeling: DFT calculations (e.g., Gibbs energy barriers) predict dominant pathways under varying pH or catalysts .

Advanced: What analytical challenges arise in assessing trace impurities, and how can they be mitigated?

Answer:

  • Challenges: Co-eluting HPLC peaks from regioisomers or unreacted intermediates.
  • Mitigation:
    • Use hyphenated techniques (LC-MS/MS) for mass-based identification.
    • 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in complex mixtures .

Advanced: What are the potential applications of this compound in medicinal chemistry, and how does its scaffold compare to related benzothiophenes?

Answer:

  • Applications: The benzothiophene core is a privileged structure in kinase inhibitors and antimicrobial agents. The bromo group enables late-stage diversification via cross-coupling .
  • Comparison:
    • vs. Trifluoromethyl analogs (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate): Enhanced metabolic stability but reduced solubility .
    • vs. Amino-substituted analogs (e.g., Methyl 3-amino-4-chloro-6-(trifluoromethyl)benzothiophene-2-carboxylate): Lower electrophilicity but improved target binding .

Advanced: How can computational methods predict reactivity and guide synthetic planning for derivatives?

Answer:

  • Density Functional Theory (DFT): Calculates Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .
  • Retrosynthetic Software (e.g., Chematica): Proposes routes prioritizing bromine retention during functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.